3-chloro-N-(2-fluorobenzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

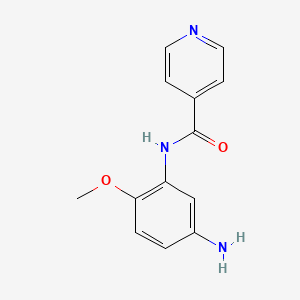

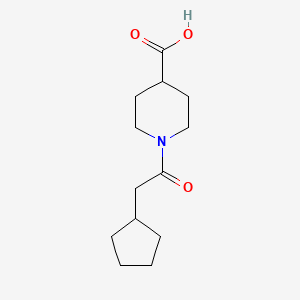

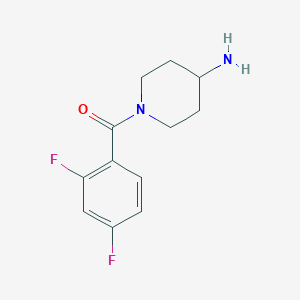

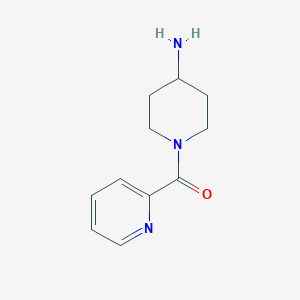

“3-chloro-N-(2-fluorobenzyl)propanamide” is a chemical compound with the CAS Number: 895367-68-7 . Its molecular formula is C10H11ClFNO and it has a molecular weight of 215.65 .

Molecular Structure Analysis

The InChI code for “3-chloro-N-(2-fluorobenzyl)propanamide” is 1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) . This indicates the structural formula of the compound.Physical And Chemical Properties Analysis

“3-chloro-N-(2-fluorobenzyl)propanamide” is a solid at room temperature .Applications De Recherche Scientifique

Proteomics Research

3-chloro-N-(2-fluorobenzyl)propanamide: is utilized in proteomics research, where it serves as a building block for synthesizing peptides and proteins. Its unique structure allows for the introduction of fluorine atoms into peptides, which can significantly alter their properties, such as stability and binding affinity .

Drug Discovery

In the realm of drug discovery, this compound is valuable for its potential role in the development of new therapeutic agents. Its chemical structure can be incorporated into drug candidates to improve pharmacokinetic properties or to create novel mechanisms of action .

Material Science

The compound’s unique characteristics are explored in material science for the development of advanced materials. Its incorporation into polymers could lead to materials with enhanced durability or specific chemical resistances .

Chemical Synthesis

As a reagent in chemical synthesis, 3-chloro-N-(2-fluorobenzyl)propanamide is used to introduce chloro and fluoro groups into organic molecules, which can be a crucial step in synthesizing complex chemical structures .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, aiding in the identification and quantification of similar compounds .

Biochemical Research

The compound finds applications in biochemical research, particularly in the study of enzyme-substrate interactions. Its structural components can mimic natural substrates or inhibitors, providing insights into enzyme mechanisms .

Environmental Science

In environmental science, researchers may use 3-chloro-N-(2-fluorobenzyl)propanamide to study the environmental fate of similar organic compounds, including their degradation pathways and persistence in various ecosystems .

Pharmacology

Pharmacologically, the compound can be employed to investigate the effects of fluorinated compounds on biological systems, which is of interest due to the increasing prevalence of fluorine in pharmaceuticals .

Each application leverages the unique chemical structure of 3-chloro-N-(2-fluorobenzyl)propanamide, which is characterized by its molecular formula

C10H11ClFNO C_{10}H_{11}ClFNO C10H11ClFNO

and molecular weight of 215.65 . The compound’s versatility in research underscores its importance in advancing scientific knowledge across multiple disciplines.Propriétés

IUPAC Name |

3-chloro-N-[(2-fluorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGWKGYKJXYCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588493 |

Source

|

| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-fluorobenzyl)propanamide | |

CAS RN |

895367-68-7 |

Source

|

| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(([(3-Methylphenyl)amino]carbonyl)amino)-1,3-thiazol-4-YL]acetic acid](/img/structure/B1367928.png)

![1-[(5-Methylisoxazol-4-YL)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1367950.png)